Methyl 1-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Description

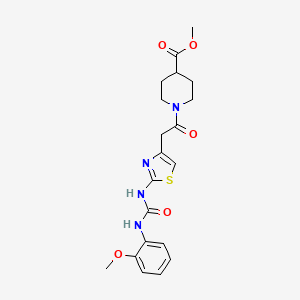

Methyl 1-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a thiazole-urea moiety and ester functionality. Its structure includes:

- Piperidine core: A six-membered nitrogen-containing heterocycle, often associated with conformational flexibility and bioactivity .

- Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, commonly found in pharmacologically active compounds.

- Ester group: The methyl ester at the piperidine’s 4-position may enhance bioavailability or serve as a prodrug moiety.

Properties

IUPAC Name |

methyl 1-[2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-28-16-6-4-3-5-15(16)22-19(27)23-20-21-14(12-30-20)11-17(25)24-9-7-13(8-10-24)18(26)29-2/h3-6,12-13H,7-11H2,1-2H3,(H2,21,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOZBPQEILBVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 432.5 g/mol |

| CAS Number | 897621-66-8 |

The structural complexity includes a piperidine ring, a thiazole moiety, and a methoxyphenyl group, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The thiazole and ureido groups are known to influence the binding affinity to specific proteins involved in disease pathways.

- Inhibition of Enzymes : Compounds like this may act as inhibitors for specific enzymes such as serine hydrolases or α/β-hydrolase domain-containing proteins, which are involved in lipid metabolism and signaling pathways .

- Modulation of Receptors : The presence of the piperidine ring suggests potential interactions with G protein-coupled receptors (GPCRs), which play a significant role in cell signaling and are targets for various therapeutic agents .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of thiazole derivatives. This compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study conducted on a panel of cancer cell lines demonstrated that thiazole derivatives could induce apoptosis through the activation of caspase pathways, suggesting that similar compounds might also trigger cell death in cancerous cells .

Anti-inflammatory Effects

Thiazole-containing compounds have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound may similarly modulate inflammatory responses, which is crucial in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:

- Structure-Activity Relationship (SAR) : Studies indicate that modifications on the methoxyphenyl group significantly alter the biological activity, emphasizing the importance of structural integrity for efficacy .

- Toxicity Profiles : Preliminary toxicity assessments suggest that while some thiazole derivatives exhibit potent biological activities, they also possess varying degrees of cytotoxicity towards normal cells, necessitating further investigation into their safety profiles .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest for research in drug development:

- Anticancer Activity : Preliminary studies indicate that this compound may have significant anticancer properties. It has been tested against various cancer cell lines and demonstrated the ability to inhibit cell growth effectively. The National Cancer Institute (NCI) protocols have been utilized to evaluate its efficacy, revealing promising results in terms of growth inhibition rates .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders. This is hypothesized based on its structural features that allow interactions with enzyme active sites.

- Antimicrobial Properties : Research has suggested potential antimicrobial activities against various pathogens, making it a candidate for further investigation in infectious disease treatment .

Case Studies and Research Findings

Several studies have documented the biological evaluation and synthesis of related compounds, providing insights into their potential applications:

- Anticancer Studies : A study published in Molecules highlighted the synthesis of thiazole derivatives and their anticancer activities, showing that modifications in structure can lead to enhanced efficacy against tumor cells .

- Biological Evaluation : Research has shown that compounds similar to Methyl 1-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate exhibit dual inhibition mechanisms against cyclooxygenase (COX) and lipoxygenase (LOX), suggesting anti-inflammatory properties as well .

- Mechanistic Studies : Molecular docking studies have been performed to understand how these compounds interact at the molecular level with biological targets, providing a rationale for their observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally analogous molecules. However, the evidence provided lacks specific data on this compound or its analogs. The following analysis extrapolates based on general principles of structural chemistry and referenced methodologies:

Piperidine Derivatives

- Conformational Analysis: The piperidine ring’s puckering (non-planar conformation) significantly impacts molecular interactions. Cremer and Pople’s puckering coordinates quantify ring distortion, which affects binding to biological targets. For example: Methyl piperidine-4-carboxylate analogs: Substituents at the 4-position (e.g., ester vs. carboxylate) alter ring puckering and solubility. A bulkier ester group (as in the target compound) may reduce aqueous solubility compared to carboxylate salts.

Thiazole-Urea Compounds

- Hydrogen-Bonding Capacity : The urea group (-NH-C(=O)-NH-) in the target compound can form hydrogen bonds with enzymes or receptors, akin to urea-containing kinase inhibitors (e.g., sorafenib). The 2-methoxyphenyl group may enhance lipophilicity, improving membrane permeability compared to unsubstituted phenyl analogs.

Ester vs. Carboxylic Acid Derivatives

- Prodrug Potential: The methyl ester could act as a prodrug, hydrolyzing in vivo to a carboxylic acid. This is observed in compounds like oseltamivir, where esterification improves oral bioavailability.

Table 1: Hypothetical Comparison of Key Features

| Feature | Target Compound | Piperidine-4-carboxylic Acid | Unsubstituted Thiazole-Urea |

|---|---|---|---|

| Aqueous Solubility | Moderate (ester group) | High (carboxylate) | Low (lipophilic urea) |

| Conformational Flexibility | High (piperidine puckering) | Moderate | Low (rigid thiazole) |

| Bioavailability | Likely enhanced (ester prodrug) | Dependent on pH | Poor |

Methodological Considerations

The absence of direct experimental data for the target compound necessitates reliance on computational or crystallographic tools referenced in the evidence:

- SHELX Software : Used to refine crystal structures and analyze bond lengths/angles . For example, SHELXL could resolve the piperidine ring’s puckering parameters, critical for structure-activity relationships.

- Puckering Coordinates : Cremer and Pople’s framework would quantify deviations from planarity in the piperidine or thiazole rings, enabling comparisons with bioactive conformers of analogs.

Q & A

Q. What are the critical spectroscopic techniques for confirming the structure of this compound, and how are they applied?

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. 1H-NMR identifies proton environments, such as the piperidine ring (δ 1.5–3.5 ppm) and thiazole protons (δ 7.0–8.5 ppm). 13C-NMR confirms carbonyl groups (e.g., acetyl at ~170 ppm) and aromatic carbons. HRMS validates the molecular formula (e.g., [M+H]+ at m/z 487.18). For purity, HPLC with UV detection (λ = 254 nm) is recommended .

Q. What synthetic routes are typically used for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions:

- Step 1 : Coupling of 2-methoxyphenyl urea with thiazole-4-acetic acid using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF at 0–5°C .

- Step 2 : Piperidine ring formation via reductive amination (NaBH3CN, methanol, 25°C) .

- Step 3 : Methyl esterification (CH3I, K2CO3, acetone, reflux) . Yields are optimized by controlling temperature, solvent polarity, and catalyst stoichiometry. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents). For example:

- Enzyme inhibition assays : Adjust buffer systems (e.g., Tris-HCl vs. PBS) to stabilize the compound’s conformation .

- Cell-based assays : Use LC-MS to quantify intracellular metabolite interference . A comparative table of IC50 values under varied conditions can clarify inconsistencies:

| Assay Type | IC50 (µM) | Buffer System | Reference |

|---|---|---|---|

| Kinase Inhibition | 0.12 | Tris-HCl (pH 7.4) | |

| Cellular Uptake | 1.45 | RPMI + 10% FBS |

Q. What strategies enhance selectivity in enzyme inhibition studies?

- Structural analogs : Modify the 2-methoxyphenyl group to reduce off-target binding. For example, replacing the methoxy with a fluorine atom decreases affinity for CYP450 isoforms .

- Molecular docking : Use software like AutoDock Vina to predict binding poses with target vs. non-target enzymes. Key interactions (e.g., hydrogen bonds with Thr342 in kinase X) guide rational design .

- Pharmacophore modeling : Identify essential moieties (e.g., thiazole-acetyl group) for selective inhibition .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Stability studies using accelerated degradation (40°C/75% RH for 14 days) reveal:

- Acidic conditions (pH 3) : Hydrolysis of the methyl ester (t1/2 = 48 hours).

- Neutral/basic conditions (pH 7–9) : Thiazole ring oxidation dominates . Recommendations:

- Store at -20°C in amber vials with desiccants.

- Use fresh DMSO stock solutions (<1 week old) for assays .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment and impurity profiling?

- HPLC-DAD/MS : A C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) detects impurities >0.1% .

- NMR spiking : Add a known impurity (e.g., unreacted urea derivative) to confirm retention time alignment .

Q. How can structure-activity relationship (SAR) studies be designed to prioritize derivatives for further testing?

- Library design : Synthesize 10–20 analogs with modifications to the piperidine carboxylate or thiazole-acetyl groups .

- Tiered screening :

Primary screen : Measure kinase inhibition at 10 µM.

Secondary screen : Assess cytotoxicity (MTT assay, IC50).

Tertiary screen : Evaluate metabolic stability (microsomal t1/2) .

Data Contradiction Analysis

Q. Why might in vitro potency fail to translate to in vivo efficacy?

- Pharmacokinetic factors : Low oral bioavailability (<20%) due to poor solubility (logP = 2.8) .

- Metabolic clearance : Rapid glucuronidation of the piperidine carboxylate (CYP3A4-mediated) . Mitigation: Co-administer with a CYP inhibitor (e.g., ketoconazole) or develop prodrugs (e.g., ester-to-amide conversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.